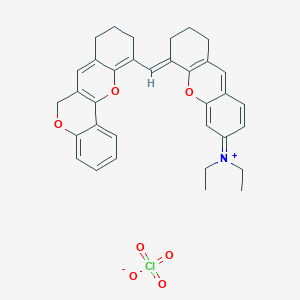
近红外荧光染料 885
描述
Fluorescent NIR 885 is a Cyanine near-infrared-absorbing dye . It has a CAS Number of 177194-56-8 and a Molecular Weight of 604.09 . The Molecular Formula is C34H34ClNO7 .
Molecular Structure Analysis
The molecular structure of Fluorescent NIR 885 is represented by the formula C34H34ClNO7 . The InChI key is RBRALSKYYWDESZ-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Fluorescent NIR 885 is a solid substance that emits fluorescence at λem 885 nm . Its molecular weight is 604.09 .科学研究应用
细胞内活性可视化
近红外荧光染料 885 广泛应用于细胞内活性的可视化和理解,因为它能够深入穿透组织,减少对活生物体的光损伤,并具有高信噪比,使其成为阐明各种生物事件的有效工具 .
金属离子成像
该探针可应用于生物系统内金属离子的成像,为理解这些离子的分布和浓度提供见解,这些离子对于许多生物过程至关重要 .
信号分子检测
像this compound 这样的近红外荧光探针可以检测信号分子,使研究人员能够追踪这些分子在细胞内的通路和相互作用 .
活性物质监测
实时监测活性物质的能力是this compound 的另一个应用,这对于理解氧化应激和其他相关的生物现象至关重要 .
核酸成像
This compound 可用于成像核酸,帮助研究遗传物质及其在活生物体内的行为 .
蛋白质检测
蛋白质的检测是近红外荧光探针的一个重要应用。 它们有助于识别和量化蛋白质,这对蛋白质组学等各个领域至关重要 .
酶活性检测
人们对使用近红外探针检测酶活性越来越感兴趣。 This compound 可应用于检测氨基肽酶 N (APN)、γ-谷氨酰转肽酶、β-半乳糖苷酶、碱性磷酸酶、硝基还原酶等酶 .
生物医学成像
最后,this compound 在生物医学成像中起着至关重要的作用,因为它具有非侵入性、深层组织穿透性、高灵敏度、实时成像能力以及出色的信噪比 .
作用机制
Target of Action
Fluorescent NIR 885 is a cyanine near-infrared-absorbing dye It’s known that such dyes are often used in biological imaging to visualize and understand intracellular activities .
Mode of Action
The exact mode of action of Fluorescent NIR 885 is not clearly defined in the available resources. As a cyanine near-infrared-absorbing dye, it likely works by absorbing near-infrared light and re-emitting it at a different wavelength. This property allows it to be used in various imaging applications, particularly in the field of biomedical research .
Biochemical Pathways
Near-infrared fluorescent probes like fluorescent nir 885 have been used to map the activity of particular enzymes, providing deep and intuitive insights into the study of enzymes in biological systems .
Pharmacokinetics
An ideal nir-ii fluorophore for in vivo fluorescence imaging should have high quantum yields, red-shifted emission wavelengths as well as favorable pharmacokinetic properties in order to afford high imaging quality, monitor dynamic physiological process in real time, and mitigate safety concerns .
Result of Action
As a near-infrared-absorbing dye, it is known to be used as a photoprotective agent . In the field of biomedical research, such dyes are often used in imaging applications to visualize and understand intracellular activities .
Action Environment
It’s known that the performance of near-infrared fluorescent probes can be influenced by various factors, including the specific biological environment in which they are used .
未来方向
NIR fluorescent probes, such as Fluorescent NIR 885, have gained considerable attention and made significant progress in the biomedical field . Future directions include the conjugation of NIR fluorophores to target specific cancer markers, which might be a realistic technology with diagnostic and therapeutic benefits .
生化分析
Biochemical Properties
Fluorescent NIR 885 plays a significant role in biochemical reactions, particularly as a photoprotective agent. It interacts with various biomolecules, including enzymes and proteins, to protect them from photodamage. The compound’s near-infrared absorption properties allow it to shield sensitive biomolecules from harmful light exposure, thereby preserving their functionality. Fluorescent NIR 885 has been shown to interact with enzymes involved in oxidative stress responses, helping to mitigate the effects of reactive oxygen species .
Cellular Effects
Fluorescent NIR 885 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In different cell types, this compound has been observed to enhance cell viability by reducing oxidative stress and preventing photodamage. It also modulates gene expression related to stress responses and metabolic pathways, thereby supporting cellular homeostasis. The protective effects of Fluorescent NIR 885 on cellular function make it a valuable tool in cell biology research .
Molecular Mechanism
At the molecular level, Fluorescent NIR 885 exerts its effects through specific binding interactions with biomolecules. It binds to proteins and enzymes, forming complexes that absorb near-infrared light and dissipate the energy as heat, thereby preventing photodamage. Additionally, Fluorescent NIR 885 can inhibit or activate certain enzymes involved in oxidative stress responses, further contributing to its protective effects. These interactions help maintain the integrity and functionality of cellular components under light exposure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorescent NIR 885 have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various experimental conditions, with minimal degradation over extended periods. Long-term studies have shown that Fluorescent NIR 885 maintains its protective effects on cells, reducing photodamage and supporting cellular viability in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Fluorescent NIR 885 vary with different dosages in animal models. At lower doses, the compound effectively protects tissues from photodamage without causing adverse effects. At higher doses, some toxic effects have been observed, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve the desired protective effects while minimizing potential toxicity .
Metabolic Pathways
Fluorescent NIR 885 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. The compound has been shown to influence metabolic flux and metabolite levels, supporting cellular energy production and reducing the accumulation of harmful byproducts. These interactions help maintain cellular homeostasis and protect against metabolic imbalances .
Transport and Distribution
Within cells and tissues, Fluorescent NIR 885 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, enhancing its protective effects. The distribution of Fluorescent NIR 885 within cells is influenced by its chemical properties and the presence of specific binding partners .
Subcellular Localization
Fluorescent NIR 885 exhibits specific subcellular localization, targeting particular compartments or organelles within the cell. This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites. The subcellular distribution of Fluorescent NIR 885 is crucial for its activity, as it ensures that the compound is present in areas where it can effectively protect against photodamage and support cellular function .
属性
IUPAC Name |
diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-20H,3-4,7-12,21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRALSKYYWDESZ-NDUABGMUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583386 | |
| Record name | (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177194-56-8 | |
| Record name | (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



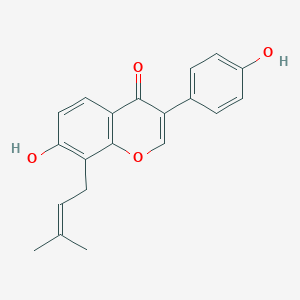
![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)
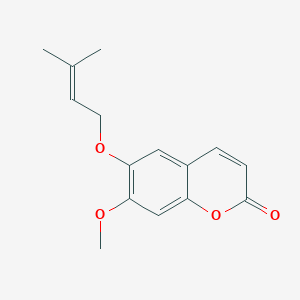

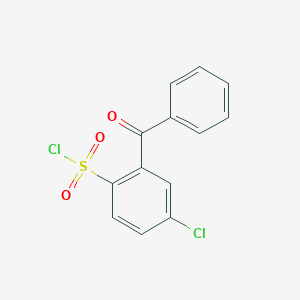
![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)


![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)
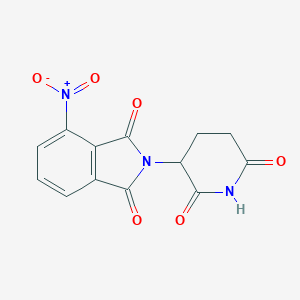


![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
